molecular formula C12H18OS B7896349 1-[3-(n-Butylthio)phenyl]ethanol

1-[3-(n-Butylthio)phenyl]ethanol

Cat. No.: B7896349
M. Wt: 210.34 g/mol
InChI Key: AEVANLBLXFYXLZ-UHFFFAOYSA-N
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Description

1-[3-(n-Butylthio)phenyl]ethanol is a substituted ethanol derivative featuring a phenyl ring with an n-butylthio (-S-C₄H₉) group at the 3-position and a hydroxyl-bearing ethyl chain at the 1-position. This compound combines the reactivity of a thioether group with the hydrogen-bonding capability of an alcohol, making it of interest in organic synthesis, photophysical studies, and materials science.

Properties

IUPAC Name

1-(3-butylsulfanylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-3-4-8-14-12-7-5-6-11(9-12)10(2)13/h5-7,9-10,13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVANLBLXFYXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=CC(=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(n-Butylthio)phenyl]ethanol typically involves the reaction of 3-(n-butylthio)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of 1-[3-(n-Butylthio)phenyl]ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(n-Butylthio)phenyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The sulfide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 1-[3-(n-Butylthio)phenyl]ethanone.

    Reduction: Various alcohol derivatives depending on the reducing agent and conditions.

    Substitution: Compounds with different substituents replacing the sulfide group.

Scientific Research Applications

1-[3-(n-Butylthio)phenyl]ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(n-Butylthio)phenyl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the sulfide group can participate in redox reactions. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is the n-butylthio substituent, which contrasts with other phenyl-ethanol derivatives:

Compound Substituent(s) Functional Groups Key Properties/Applications
1-[3-(n-Butylthio)phenyl]ethanol 3-(n-Butylthio) Thioether, Alcohol Potential for ASE, solubility modulation
1-(3-Nitrophenyl)ethanol () 3-Nitro Nitro, Alcohol Intermediate in pharmaceuticals, explosives
MSPPP () 4-Methylsulfonyl, 4-N,N-dimethylamino Sulfonyl, Amino, Ketone Laser dye (ASE: 511–548 nm), high quantum yield
DAPPP () 4-N,N-Dimethylamino Amino, Ketone ASE at 530.7 nm, solvent-dependent Stokes shifts
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol () Branched alkylphenoxy Ether, Alcohol Surfactant, emulsifier

Spectroscopic and Photophysical Properties

  • ASE Performance: MSPPP and DAPPP exhibit ASE in polar solvents (e.g., methanol, ethanol), but ASE is absent in non-polar solvents like toluene due to poor solubility .
  • Stokes Shift: MSPPP shows a Stokes shift of ~69–121 nm (absorption: 403–427 nm; emission: 472–533 nm) . The electron-donating n-butylthio group in the target compound could reduce the Stokes shift compared to electron-withdrawing groups (e.g., nitro in 1-(3-Nitrophenyl)ethanol).

Thermodynamic and Electronic Effects

  • Hydrogen Bonding: The alcohol group in 1-[3-(n-Butylthio)phenyl]ethanol can form hydrogen bonds, similar to hydroxyacetophenones (), but the thioether’s weaker polarity compared to sulfonyl or nitro groups may reduce intermolecular interactions, affecting crystallization .

Biological Activity

1-[3-(n-Butylthio)phenyl]ethanol is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-[3-(n-Butylthio)phenyl]ethanol is characterized by the presence of a butylthio group attached to a phenyl ring, which influences its chemical reactivity and biological interactions. Its molecular formula is C12H16OS, and it can be represented structurally as follows:

Structure C6H4(SC4H9)C2H5OH\text{Structure }\text{C}_6\text{H}_4(\text{S}\text{C}_4\text{H}_9)\text{C}_2\text{H}_5\text{OH}

The biological activity of 1-[3-(n-Butylthio)phenyl]ethanol is believed to stem from its ability to interact with various molecular targets within biological systems. The butylthio group can undergo oxidation or reduction, leading to the formation of reactive intermediates that may inhibit enzyme activity or disrupt cellular processes. This interaction can result in various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells.

Antimicrobial Effects

Research has indicated that 1-[3-(n-Butylthio)phenyl]ethanol exhibits antimicrobial properties against several bacterial strains. A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent in treating resistant infections.

Bacterial Strain Inhibition Zone (mm)
Methicillin-resistant Staphylococcus aureus (MRSA)15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

In vitro studies have explored the anticancer potential of 1-[3-(n-Butylthio)phenyl]ethanol. It was found to induce apoptosis in various cancer cell lines, including breast and leukemia cells. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.

Case Study: Breast Cancer Cells

A notable study investigated the effect of the compound on MDA-MB-231 breast cancer cells. Treatment with varying concentrations resulted in significant cell death, as illustrated below:

Concentration (µM) Cell Viability (%)
0100
1070
5045
10020

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of compounds similar to 1-[3-(n-Butylthio)phenyl]ethanol. Studies indicate that modifications to the butylthio group can significantly alter biological activity. For instance, replacing the butyl group with a smaller alkyl chain led to decreased antimicrobial efficacy.

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